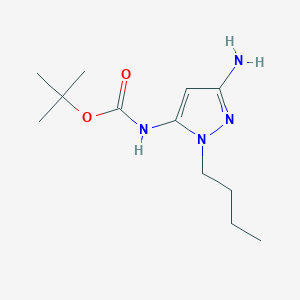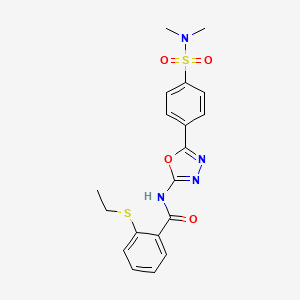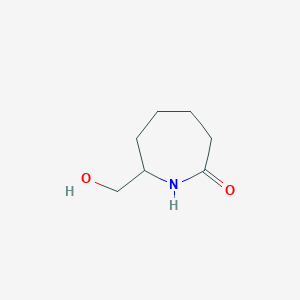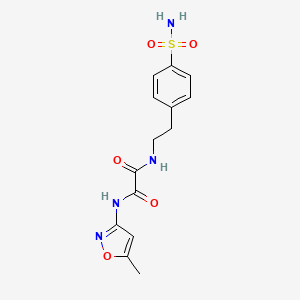![molecular formula C11H12F2O2 B2917449 4-[4-(Difluoromethoxy)phenyl]butan-2-one CAS No. 733044-93-4](/img/structure/B2917449.png)
4-[4-(Difluoromethoxy)phenyl]butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-[4-(Difluoromethoxy)phenyl]butan-2-one is C11H12F2O2. The InChI code for this compound is 1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.21. It is a liquid at room temperature .Applications De Recherche Scientifique
Catalysis and Synthesis
Research has explored the use of palladium nanoparticles in catalyzing reactions involving compounds structurally related to 4-[4-(Difluoromethoxy)phenyl]butan-2-one. In a study by Boffi et al. (2011), a procedure utilizing palladium catalysts was developed for synthesizing chiral alcohols like (R)‐(−)‐rhododendrol, starting from compounds such as 4‐(4‐Methoxyphenyl)‐butan‐2‐one. This process involves a Heck reaction followed by an enantioselective enzyme-catalyzed reduction, showcasing the potential of this compound in advanced catalytic synthesis (Boffi et al., 2011).
Electrochemical Applications
Electrochemical processes involving similar ketones have been studied. For instance, Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, revealing insights into the electrochemical conversion of related compounds into 4-phenylbutan-2-ones. This study highlights the potential of this compound in electrochemical applications (Bryan & Grimshaw, 1997).
Material Science and Photophysical Properties
Zhang et al. (2016) explored the magnetization dynamics of Dysprosium(III) single-ion magnets associated with guest molecules, including compounds structurally similar to this compound. The study found that different barrier heights in magnetization dynamics could be achieved by modifying the guest molecules, indicating the possible role of this compound in influencing magnetic properties in material science applications (Zhang et al., 2016).
Medical Cosmetology
Wu et al. (2015) discovered that 4-(phenylsulfanyl)butan-2-one, a compound related to this compound, can inhibit melanin synthesis and melanosome maturation both in vitro and in vivo. This suggests potential applications of similar compounds in medical cosmetology, particularly in skin whitening and treatment of pigmentation disorders (Wu et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-8(14)2-3-9-4-6-10(7-5-9)15-11(12)13/h4-7,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIXIYSRZALED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2917367.png)
![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2917375.png)
![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)



![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)

